Sepimostat

描述

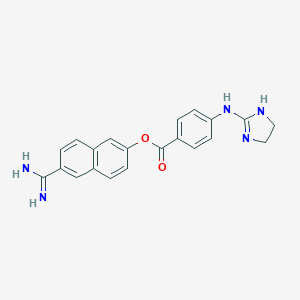

Structure

3D Structure

属性

IUPAC Name |

(6-carbamimidoylnaphthalen-2-yl) 4-(4,5-dihydro-1H-imidazol-2-ylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2/c22-19(23)16-2-1-15-12-18(8-5-14(15)11-16)28-20(27)13-3-6-17(7-4-13)26-21-24-9-10-25-21/h1-8,11-12H,9-10H2,(H3,22,23)(H2,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRJOIUGPCVZPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)C=C(C=C4)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50146144 | |

| Record name | Sepimostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103926-64-3 | |

| Record name | Sepimostat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103926643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sepimostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEPIMOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZFR16F4QQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sepimostat's Mechanism of Action on NMDA Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepimostat, a synthetic serine protease inhibitor, has demonstrated significant neuroprotective properties that extend beyond its primary enzymatic inhibition. Emerging research has identified a direct modulatory effect on N-methyl-D-aspartate (NMDA) receptors, a critical component in synaptic plasticity, learning, and memory, and a key player in excitotoxic neuronal death. This technical guide provides an in-depth analysis of the mechanism of action of this compound on NMDA receptors, summarizing key quantitative data, detailing experimental methodologies, and visualizing the involved signaling pathways.

Core Mechanism: A Dual-Component Open-Channel Block

This compound inhibits NMDA receptors through a complex, dual-component mechanism involving both voltage-dependent and voltage-independent actions.[1][2] This suggests the presence of at least two distinct binding sites on the NMDA receptor channel complex: a deep site within the ion channel pore and a shallow site more accessible from the extracellular space.[1][2]

At hyperpolarized membrane potentials, the voltage-dependent component is more prominent, with this compound acting as a "foot-in-the-door" open channel blocker.[1] This means that this compound enters and binds within the open channel of the NMDA receptor, physically occluding the passage of ions and thereby inhibiting receptor function. This is evidenced by the pronounced tail currents and overshoots observed in electrophysiological recordings.

Conversely, at depolarized voltages, the voltage-independent inhibition becomes more apparent. While this inhibition is attenuated by increasing concentrations of the agonist (NMDA), it is non-competitive in nature.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with NMDA receptors.

| Parameter | Value | Cell Type/Tissue | Experimental Condition | Source |

| IC50 | 3.5 ± 0.3 µM | Rat Hippocampal CA1 Pyramidal Neurons | -80 mV holding voltage | |

| Ki | 27.7 µM | Inhibition of [3H]ifenprodil binding | ||

| IC50 | 29.8 µM | Fractionated Rat Brain Membranes | Inhibition of [3H]ifenprodil binding |

Signaling Pathways and Molecular Interactions

This compound's interaction with the NMDA receptor is multifaceted. The primary mechanism is a direct channel block, but it also shows a preference for receptors containing the GluN2B subunit.

Proposed Mechanism of this compound on NMDA Receptors

References

The Neuroprotective Potential of Sepimostat: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sepimostat, a synthetic serine protease inhibitor, has emerged as a compound of interest for its neuroprotective properties. This technical guide synthesizes the current preclinical data on this compound, focusing on its mechanism of action, efficacy in excitotoxicity models, and the experimental methodologies used to elucidate its effects. The primary neuroprotective mechanism of this compound is attributed to its function as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit. This action mitigates neuronal damage caused by excessive glutamate stimulation, a key pathological process in various neurodegenerative conditions. This document provides a detailed examination of the available quantitative data, experimental protocols, and the underlying signaling pathways.

Introduction

Excitotoxicity, the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters such as glutamate, is a common hallmark of neurodegenerative diseases. The N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission, is a prime therapeutic target for neuroprotection. This compound (FUT-187) is an orally active derivative of Nafamostat, a serine protease inhibitor.[1][2] While initially developed for other indications, its neuroprotective effects have been identified, primarily through the modulation of NMDA receptor activity.[1][2] This guide provides a comprehensive overview of the scientific evidence supporting the neuroprotective properties of this compound.

Mechanism of Action: NMDA Receptor Antagonism

This compound exerts its neuroprotective effects by acting as an antagonist of the NMDA receptor.[1] Specifically, it has been shown to interact with the ifenprodil-binding site on the NR2B subunit of the NMDA receptor. This interaction is non-competitive and involves both voltage-dependent and voltage-independent components, suggesting a complex "foot-in-the-door" open channel block mechanism with binding at both shallow and deep sites within the receptor channel.

The inhibition of the NMDA receptor by this compound prevents excessive calcium influx into neurons, a primary trigger for excitotoxic cell death pathways. By blocking this influx, this compound helps to maintain neuronal integrity in the face of excitotoxic insults.

Signaling Pathway

Caption: this compound antagonizes the NR2B subunit of the NMDA receptor, blocking downstream excitotoxicity.

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of this compound have been quantified in both in vitro and in vivo models.

Table 1: In Vitro Inhibition of NMDA Receptors by this compound

| Parameter | Value | Cell Type | Method | Reference |

| IC50 (Steady-State) | 3.5 ± 0.3 µM | Rat Hippocampal CA1 Neurons | Patch Clamp (-80 mV) | |

| IC50 (Peak) | 1.8 ± 0.4 µM | Rat Hippocampal CA1 Neurons | Patch Clamp (-80 mV) | |

| IC50 (+30 mV) | 3.5 ± 0.8 µM (peak), 5.8 ± 1.5 µM (steady-state) | Rat Hippocampal CA1 Neurons | Patch Clamp | |

| [3H]ifenprodil Binding IC50 | 29.8 µM | Fractionated Rat Brain Membranes | Radioligand Binding Assay |

Table 2: In Vivo Neuroprotective Effects of this compound in a Rat Model of NMDA-Induced Retinal Degeneration

| This compound Dose (nmol/eye) | Ganglion Cell Layer (GCL) Cell Count (% of Control) | Inner Plexiform Layer (IPL) Thickness (% of Control) | Reference |

| 1 | ~60% | ~75% | |

| 10 | ~95% (Complete Protection) | ~98% (Complete Protection) | |

| 100 | ~98% (Complete Protection) | ~100% (Complete Protection) |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

In Vivo NMDA-Induced Retinal Degeneration Model

This model assesses the ability of a compound to protect retinal neurons from excitotoxic damage.

Experimental Workflow:

Caption: Experimental workflow for the in vivo retinal neuroprotection model.

Methodology:

-

Animals: Adult male Sprague-Dawley rats are used for this model.

-

Anesthesia: Animals are anesthetized prior to the intravitreal injection.

-

Intravitreal Injection: A solution containing NMDA (e.g., 20 nmol/eye) and varying concentrations of this compound (1, 10, or 100 nmol/eye) or vehicle is injected into the vitreous body of the eye.

-

Post-Injection Care: Animals are monitored for recovery from anesthesia.

-

Tissue Collection: After a set period (e.g., 7 days), animals are euthanized, and the eyes are enucleated.

-

Histological Analysis: The eyes are fixed, embedded in paraffin, and sectioned. The retinal sections are then stained with hematoxylin and eosin.

-

Quantification: The number of cells in the ganglion cell layer (GCL) and the thickness of the inner plexiform layer (IPL) are measured using microscopy and image analysis software to quantify the extent of neuroprotection.

In Vitro Electrophysiological Assessment of NMDA Receptor Antagonism

This protocol details the use of patch-clamp electrophysiology to measure the direct inhibitory effect of this compound on NMDA receptors.

Methodology:

-

Cell Preparation: Primary hippocampal or cortical neurons are cultured from embryonic or neonatal rats.

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on individual neurons. The neuron is held at a specific membrane potential (e.g., -80 mV).

-

NMDA Receptor Activation: A solution containing NMDA and glycine is applied to the neuron to evoke an inward current through the NMDA receptors.

-

This compound Application: this compound at various concentrations is co-applied with the NMDA/glycine solution.

-

Data Acquisition and Analysis: The reduction in the amplitude of the NMDA-evoked current in the presence of this compound is measured. The concentration-response curve is then plotted to determine the IC50 value.

Discussion and Future Directions

The existing preclinical data strongly support the neuroprotective potential of this compound, primarily through its well-characterized antagonism of the NR2B-containing NMDA receptor. The efficacy demonstrated in the in vivo model of retinal excitotoxicity suggests its potential utility in conditions where excitotoxicity plays a significant role.

However, the current body of research on this compound's neuroprotective effects is limited to this specific model. To fully understand its therapeutic potential, further research is warranted in other models of neurodegenerative diseases, such as those for Alzheimer's disease, Parkinson's disease, and stroke.

The reason for the discontinuation of this compound's clinical development for other indications remains unclear. A re-evaluation of its safety and pharmacokinetic profiles in the context of neurodegenerative diseases could be a valuable endeavor for future drug development efforts.

Conclusion

This compound is a promising neuroprotective agent with a clear mechanism of action as an NMDA receptor antagonist. The quantitative data from preclinical studies demonstrate its potent ability to prevent excitotoxic neuronal death. While further research is needed to explore its efficacy in a broader range of neurodegenerative disease models, the findings summarized in this technical guide provide a solid foundation for future investigations into the therapeutic potential of this compound.

References

- 1. Nafamostat and this compound identified as novel neuroprotective agents via NR2B N-methyl-D-aspartate receptor antagonism using a rat retinal excitotoxicity model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nafamostat and this compound identified as novel neuroprotective agents via NR2B N-methyl-D-aspartate receptor antagonism using a rat retinal excitotoxicity model - PubMed [pubmed.ncbi.nlm.nih.gov]

Sepimostat's Interaction with Acid-Sensing Ion Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepimostat, a synthetic serine protease inhibitor, has garnered attention for its potential therapeutic applications beyond its primary enzymatic targets. Emerging research has identified its role as a modulator of acid-sensing ion channels (ASICs), a family of proton-gated cation channels implicated in a variety of physiological and pathophysiological processes, including pain perception, ischemic stroke, and neuroinflammation.[1] This technical guide provides an in-depth analysis of the current understanding of this compound's effects on ASICs, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Quantitative Analysis of this compound's Inhibitory Activity

Recent studies have quantified the inhibitory potency of this compound on native and recombinant ASICs. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of its efficacy.

| Compound | Target | IC50 (μM) | Holding Voltage (mV) | Cell Type | Reference |

| This compound | Native ASICs | 2.4 ± 0.3 | -80 | Rat Giant Striatal Interneurons | [1] |

| Nafamostat | Native ASICs | 0.78 ± 0.12 | -80 | Rat Giant Striatal Interneurons | [1] |

| Diminazene | Native ASICs | 0.40 ± 0.09 | -80 | Rat Giant Striatal Interneurons | [1] |

Table 1: Comparative IC50 values for the inhibition of pH 6.5-induced currents in rat striatal interneurons.[1]

Mechanism of Action: A Voltage-Dependent Pore Blocker

The inhibitory action of this compound on ASICs is characterized by a voltage-dependent block of the channel pore. This "foot-in-the-door" mechanism suggests that this compound, a positively charged molecule, enters the open channel pore and physically occludes the passage of ions. The positively charged amidine and/or guanidine groups present in its structure are crucial for this interaction.

Several key findings support this mechanism:

-

Voltage-Dependence: The inhibitory effect of this compound is more pronounced at hyperpolarized membrane potentials, which facilitates the entry of the positively charged molecule into the channel pore.

-

Lack of Trapping: this compound is not trapped within the channel when it closes, indicating that it can only access its binding site when the channel is in an open conformation.

-

Subunit Selectivity: this compound demonstrates a significantly higher inhibitory activity against homomeric ASIC1a channels compared to ASIC2a channels. Molecular modeling studies suggest that this compound binds within the channel pore between specific amino acid residues, Glu 433 and Ala 444, in a manner similar to nafamostat and diminazene.

Experimental Protocols

The following methodologies were employed to elucidate the effects of this compound on ASICs.

Cell Culture and Transfection

-

Native Neuron Preparation: Giant cholinergic interneurons were acutely dissociated from striatal slices of male Wistar rats.

-

Recombinant Channel Expression: Chinese Hamster Ovary (CHO) cells were transiently transfected with plasmids encoding rat ASIC1a or ASIC2a subunits for heterologous expression.

Electrophysiology: Whole-Cell Patch-Clamp

-

Recording Configuration: The whole-cell patch-clamp technique was used to record membrane currents from isolated neurons or transfected CHO cells.

-

Voltage Protocol: Cells were held at a holding potential of -80 mV unless otherwise specified for voltage-dependence experiments.

-

Channel Activation: ASIC currents were induced by a rapid change in the extracellular pH from a control solution (pH 7.4) to an acidic solution (e.g., pH 6.5) using a fast perfusion system.

-

Drug Application: this compound and other test compounds were applied to the cells via the perfusion system at known concentrations.

-

Data Analysis: The peak amplitude of the acid-induced inward current was measured to quantify the inhibitory effect of the compounds. IC50 values were determined by fitting the concentration-response data to the Hill equation.

Molecular Modeling

-

Homology Modeling: A model of the open state of the rat ASIC1a channel was used for docking studies.

-

Docking Simulations: Molecular docking simulations were performed to predict the binding mode of this compound within the channel pore, identifying key interacting residues.

Signaling Pathways and Experimental Workflow

The interaction of this compound with ASICs is a direct channel block rather than a modulation of a complex signaling cascade. The following diagrams illustrate the proposed mechanism of action and the general experimental workflow.

Caption: Proposed "foot-in-the-door" mechanism of this compound on ASICs.

Caption: General workflow for studying this compound's effect on ASICs.

Conclusion and Future Directions

The available evidence strongly indicates that this compound is a direct, voltage-dependent blocker of ASIC1a-containing channels. Its "foot-in-the-door" mechanism of action provides a clear basis for its inhibitory effects. For drug development professionals, the selectivity of this compound for ASIC1a over ASIC2a presents an opportunity for designing more targeted therapies for conditions where ASIC1a hyperactivity is a key pathological driver.

Future research should focus on:

-

Investigating the effects of this compound on other ASIC subtypes and heteromeric channels.

-

Evaluating the in vivo efficacy of this compound in animal models of ASIC-mediated pathologies, such as ischemic stroke and inflammatory pain.

-

Exploring the structure-activity relationship of this compound and its analogs to develop compounds with enhanced potency and selectivity for specific ASIC subtypes.

This technical guide summarizes the current state of knowledge regarding this compound's interaction with ASICs, providing a foundation for further research and development in this promising area.

References

In Vitro Biological Activity of Sepimostat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sepimostat (also known as FUT-187) is a potent, synthetic serine protease inhibitor with a broad spectrum of activity. In addition to its well-established role as an inhibitor of various proteases, this compound has demonstrated significant in vitro biological activity as an antagonist of N-methyl-D-aspartate (NMDA) receptors and acid-sensing ion channels (ASICs). This technical guide provides a comprehensive overview of the in vitro biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Serine Protease Inhibition

This compound is a potent inhibitor of a wide range of trypsin-like serine proteases. Its inhibitory activity has been quantified against several key enzymes involved in physiological and pathological processes.

Quantitative Data: IC50 and Ki Values

The inhibitory potency of this compound against various serine proteases is summarized in the table below. The data highlights its strong inhibitory effect, particularly on trypsin and pancreatic kallikrein.

| Enzyme | IC50 (µM) | Ki (µM) | Inhibition Mechanism |

| Trypsin | 0.097 | 0.097 | Competitive |

| Pancreatic Kallikrein | 0.029 | 0.029 | Competitive |

| Plasma Kallikrein | 0.61 | 0.61 | Competitive |

| Plasmin | 0.57 | 0.57 | Competitive |

| Thrombin | 2.5 | 2.5 | Competitive |

| Factor Xa | 20.4 | 20.4 | Competitive |

| Factor XIIa | - | 0.021 | Noncompetitive |

| C1r | 6.4 | 6.4 | Competitive |

| C1s | - | 0.18 | Uncompetitive |

| Complement (Classical Pathway) | 0.17 | - | - |

| Complement (Alternative Pathway) | 3.5 | - | - |

Experimental Protocol: General Serine Protease Inhibition Assay

While a specific detailed protocol for this compound was not available in the searched literature, a general methodology for assessing the inhibition of trypsin-like serine proteases can be described as follows. This protocol is based on commonly used spectrophotometric or fluorometric methods.

Objective: To determine the inhibitory effect of this compound on the activity of a specific serine protease (e.g., trypsin, plasmin, thrombin).

Materials:

-

Purified serine protease enzyme

-

Specific chromogenic or fluorogenic substrate for the enzyme

-

This compound (FUT-187)

-

Assay buffer (e.g., Tris-HCl or PBS at physiological pH)

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Prepare a series of dilutions of the this compound stock solution in assay buffer to achieve a range of final concentrations to be tested.

-

Prepare a working solution of the serine protease in assay buffer.

-

Prepare a working solution of the substrate in assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add a fixed volume of the serine protease solution to each well.

-

Add a corresponding volume of the diluted this compound solutions or vehicle control to the wells.

-

Incubate the enzyme and inhibitor mixture for a predetermined period at a controlled temperature (e.g., 15-30 minutes at 37°C) to allow for binding.

-

-

Initiation of Reaction:

-

Add a fixed volume of the substrate solution to each well to initiate the enzymatic reaction.

-

-

Measurement:

-

Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the specific substrate used.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of substrate hydrolysis) for each concentration of this compound.

-

Plot the reaction velocity against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

The inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, noncompetitive) can be determined by performing the assay with varying substrate concentrations and analyzing the data using methods such as Lineweaver-Burk or Dixon plots.

-

References

- 1. Inhibitory Effects of this compound Mesilate (FUT-187) on the Activities of Trypsin-like Serine Proteases in Vitro | CiNii Research [cir.nii.ac.jp]

- 2. Frontiers | The Molecular Aspect of Antitumor Effects of Protease Inhibitor Nafamostat Mesylate and Its Role in Potential Clinical Applications [frontiersin.org]

The Dual-Inhibitor Sepimostat: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sepimostat (FUT-187) is a synthetic small molecule initially developed as a serine protease inhibitor for the treatment of pancreatitis. Subsequent research has unveiled its potent neuroprotective properties, stemming from a dual mechanism of action as a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors and an inhibitor of acid-sensing ion channels (ASICs). This technical guide provides a comprehensive overview of the discovery, a putative synthesis pathway, and the detailed molecular pharmacology of this compound. It includes summaries of its inhibitory activities, detailed experimental protocols for its characterization, and visualizations of its associated signaling pathways to serve as a resource for researchers in neuropharmacology and drug development.

Discovery and Development

This compound, also known as FUT-187, was originally synthesized as an orally active serine protease inhibitor, an analogue of nafamostat. Its primary therapeutic target was acute pancreatitis, a condition characterized by the premature activation of digestive proteases.[1][2] Studies in rat models of cerulein- and alcohol-induced pancreatitis demonstrated that oral administration of this compound could prevent increases in plasma amylase and lipase activities and reduce pancreatic edema and inflammation.[1][2]

During further investigation, this compound was found to possess significant neuroprotective properties. This led to the discovery of its activity as an antagonist of the NR2B subunit of the NMDA receptor and as an inhibitor of acid-sensing ion channels (ASICs).[3] Despite promising preclinical data in pancreatitis models, the clinical development of this compound was discontinued for reasons that have not been publicly disclosed.

Chemical Synthesis

A plausible synthetic workflow is outlined below.

Caption: Putative synthetic workflow for this compound.

Detailed Steps:

-

Synthesis of 6-Amidino-2-naphthol: This intermediate is a core component shared with nafamostat. A common method involves the Pinner reaction.

-

Step 1a: 6-Cyano-2-naphthol is reacted with anhydrous methanol in the presence of hydrogen chloride gas. This forms the methyl imidate hydrochloride salt (6-hydroxy-2-naphthalene imino methyl ester hydrochloride).

-

Step 1b: The resulting imidate is then treated with ammonia (aminolysis) to form the corresponding amidine, 6-amidino-2-naphthol.

-

-

Synthesis of 4-((4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid:

-

Step 2a: The carboxylic acid of 4-aminobenzoic acid is first protected or activated.

-

Step 2b: The activated benzoic acid derivative is reacted with ethylenediamine.

-

Step 2c: An intramolecular cyclization reaction is induced to form the 2-aminoimidazoline ring system attached to the benzoic acid backbone.

-

-

Final Esterification:

-

Step 3: 6-Amidino-2-naphthol is coupled with 4-((4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid using a standard esterification coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in an appropriate aprotic solvent to yield the final product, this compound.

-

Mechanism of Action and Pharmacology

This compound exerts its neuroprotective effects through the inhibition of two distinct cation channels: NMDA receptors and ASICs.

Inhibition of NMDA Receptors

This compound is a non-competitive, voltage-dependent inhibitor of NMDA receptors. It interacts with both a shallow (external) and a deep (in-channel) binding site, leading to a complex inhibitory profile.

-

Voltage-Independent Inhibition: At depolarized membrane potentials (e.g., -30 mV), this compound's action is predominantly voltage-independent, interacting with a shallow, external site on the receptor. This inhibition is agonist-dependent but non-competitive, meaning that while higher concentrations of the agonist (NMDA) can reduce the inhibitory effect, they cannot completely overcome it.

-

Voltage-Dependent Inhibition: At hyperpolarized membrane potentials (e.g., -80 mV), the voltage-dependent component of inhibition becomes dominant. This compound acts as a "foot-in-the-door" open-channel blocker, binding within the channel pore and preventing ion flux. This is evidenced by the appearance of characteristic "tail currents" upon washout of the agonist in the presence of the blocker.

Inhibition of Acid-Sensing Ion Channels (ASICs)

In conditions of tissue acidosis, such as during ischemic events, extracellular proton concentrations rise, activating ASICs. This leads to Na+ and Ca2+ influx, contributing to cytotoxic edema and neuronal injury. This compound has been shown to inhibit ASIC-mediated currents, particularly those from ASIC1a-containing channels, in a voltage-dependent manner, suggesting it binds within the channel pore.

Downstream Signaling Pathways

The inhibition of NMDA receptors and ASICs by this compound interrupts key downstream signaling cascades implicated in excitotoxicity and cell death.

Caption: Signaling pathways modulated by this compound.

By blocking these channels, this compound effectively reduces excessive intracellular calcium accumulation, a central event in excitotoxic cascades. This mitigates downstream processes including the activation of apoptotic pathways, necrosis, and dysregulated autophagy, ultimately leading to neuroprotection.

Quantitative Data

The inhibitory potency of this compound has been quantified in various electrophysiological studies.

| Target | Species/Tissue | Assay Conditions | Parameter | Value | Reference |

| NMDA Receptor | Rat Hippocampal Neurons | -80 mV holding voltage | IC₅₀ (steady-state) | 3.5 ± 0.3 µM | |

| Rat Hippocampal Neurons | -80 mV holding voltage | IC₅₀ (peak current) | 1.8 ± 0.4 µM | ||

| Rat Hippocampal Neurons | +30 mV holding voltage | IC₅₀ (steady-state) | 5.8 ± 1.5 µM | ||

| Rat Hippocampal Neurons | -30 mV holding voltage, 1 mM Mg²⁺ | IC₅₀ | 3.6 ± 1.1 µM | ||

| ASIC | Rat Striatal Interneurons | pH 6.5, -80 mV holding voltage | IC₅₀ | 2.4 ± 0.3 µM |

Detailed Experimental Protocols

The characterization of this compound's activity on ion channels is primarily achieved through whole-cell patch-clamp electrophysiology. The following is a representative protocol for measuring NMDA receptor currents in cultured neurons.

Protocol: Whole-Cell Patch-Clamp Analysis of NMDA Receptor Inhibition

Objective: To determine the IC₅₀ of this compound on NMDA-evoked currents in cultured hippocampal neurons.

1. Cell Preparation:

-

Culture primary hippocampal neurons from E18 rat embryos on poly-D-lysine coated glass coverslips.

-

Use neurons after 10-14 days in vitro for mature receptor expression.

-

Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

2. Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 100 µM glycine, and 0 µM MgCl₂ to prevent voltage-dependent block by magnesium. Adjust pH to 7.2 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES. Adjust pH to 7.2 with CsOH. The use of Cesium (Cs⁺) helps to block potassium channels.

-

Agonist Solution: External solution supplemented with 100 µM NMDA.

-

Test Solutions: Agonist solution containing varying concentrations of this compound (e.g., 0.1, 1, 3, 10, 30, 100 µM).

3. Electrophysiological Recording:

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.

-

Obtaining Whole-Cell Configuration:

-

Approach a target neuron with the recording pipette while applying light positive pressure.

-

Upon contact with the cell membrane, release pressure to form a high-resistance (GΩ) seal.

-

Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration.

-

-

Data Acquisition:

-

Clamp the neuron at a holding potential of -80 mV.

-

Use a fast-perfusion system to apply the agonist solution for a set duration (e.g., 2-4 seconds) to evoke a baseline NMDA current.

-

After a washout period, co-apply the agonist solution with a specific concentration of this compound.

-

Repeat this process for each concentration of this compound, ensuring a return to baseline between applications.

-

Record currents using an appropriate amplifier and digitize the data.

-

4. Data Analysis:

-

Measure the peak and steady-state amplitude of the NMDA-evoked current for baseline and for each this compound concentration.

-

Calculate the percentage of inhibition for each concentration relative to the baseline current.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to the Hill equation to determine the IC₅₀ value.

Caption: Experimental workflow for patch-clamp analysis.

Conclusion

This compound is a multifaceted compound with a well-defined dual mechanism of action against NMDA receptors and acid-sensing ion channels. Originally developed as a serine protease inhibitor, its potent, non-competitive, and voltage-dependent inhibition of these key neuronal ion channels underscores its potential as a neuroprotective agent. While its clinical development has been halted, the detailed pharmacological profile and putative synthesis outlined in this guide provide a valuable foundation for future research. The experimental protocols and pathway diagrams serve as a practical resource for scientists investigating novel neuroprotective strategies and the complex pharmacology of ion channel modulators. Further exploration of this compound and its analogs may yet yield new therapeutic leads for ischemic injury, neurodegenerative diseases, and other conditions linked to excitotoxicity and acidosis.

References

- 1. Effect of the oral administration of this compound mesilate on cerulein induced acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oral administration of this compound mesilate prevents acute alcohol pancreatic injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of NMDA Receptor Inhibition by this compound—Comparison with Nafamostat and Diarylamidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Sepimostat for Excitotoxicity-Mediated Retinal Degeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a key pathological mechanism in a variety of retinal degenerative diseases, including glaucoma and diabetic retinopathy. This technical guide provides an in-depth overview of Sepimostat, a synthetic serine protease inhibitor, which has been identified as a potent neuroprotective agent against such excitotoxic insults. Contrary to its classification, the neuroprotective effects of this compound are not mediated by serine protease inhibition but through direct antagonism of the NR2B subunit of the NMDA receptor. This document consolidates the current understanding of this compound's mechanism of action, presents key quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction

Retinal ganglion cell (RGC) death is a final common pathway in many optic neuropathies, leading to irreversible vision loss. A major driver of RGC death is excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage. This overstimulation causes a massive influx of calcium ions through NMDA receptors, triggering downstream apoptotic cascades.

This compound, an orally active derivative of Nafamostat, was initially developed as a serine protease inhibitor. However, recent research has unveiled a novel and significant therapeutic potential for this molecule in neuroprotection. Studies have demonstrated that this compound effectively protects retinal neurons from NMDA- and ischemia/reperfusion-induced degeneration in rodent models.[1] This protection is attributed to its ability to act as an antagonist at the ifenprodil-binding site of the NR2B subunit of the NMDA receptor, thereby preventing the downstream effects of excitotoxic injury.[1][2] This guide serves as a technical resource for researchers exploring the therapeutic application of this compound in excitotoxicity-mediated retinal diseases.

Mechanism of Action: NMDA Receptor Antagonism

The neuroprotective action of this compound in the retina is independent of its serine protease inhibitory activity.[1] Instead, it directly targets the NMDA receptor, a key player in glutamate-mediated excitotoxicity.

The proposed mechanism is as follows:

-

Excitotoxic Condition: In pathological states such as ischemia or glaucoma, excessive glutamate is released into the synaptic cleft.

-

NMDA Receptor Overactivation: This excess glutamate persistently activates NMDA receptors on retinal neurons.

-

This compound Intervention: this compound acts as a non-competitive antagonist at the ifenprodil-binding site on the NR2B subunit of the NMDA receptor.[1]

-

Inhibition of Calcium Influx: By binding to the NR2B subunit, this compound allosterically modulates the receptor, preventing the massive influx of Ca²⁺ ions that is the hallmark of excitotoxicity.

-

Neuroprotection: The reduction in intracellular calcium overload prevents the activation of downstream cell death pathways, including the activation of caspases and subsequent apoptosis, thus preserving retinal neuron integrity.

It is noteworthy that other structurally related serine protease inhibitors, such as gabexate and camostat, do not exhibit the same neuroprotective effects, highlighting the specificity of this compound's action on the NMDA receptor.

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound's neuroprotective action.

Data Presentation

The neuroprotective efficacy of this compound has been quantified in several key preclinical experiments. The following tables summarize the critical data.

Table 1: In Vitro NMDA Receptor Binding and Inhibition

| Compound | Target Assay | IC₅₀ Value (µM) | Source |

| This compound | [³H]ifenprodil binding (rat brain membranes) | 29.8 | |

| This compound | Native NMDA receptor inhibition (rat hippocampus) | 3.5 ± 0.3 | |

| Nafamostat | [³H]ifenprodil binding (rat brain membranes) | 4.52 |

IC₅₀: Half-maximal inhibitory concentration.

Table 2: In Vivo Neuroprotective Effects of this compound against NMDA-Induced Retinal Degeneration in Rats

| Treatment Group (Intravitreal) | Ganglion Cell Layer (GCL) Cell Count (cells/mm) | Inner Plexiform Layer (IPL) Thickness (µm) | Source |

| Vehicle | ~100 | ~80 | |

| NMDA (20 nmol/eye) | ~30 | ~40 | |

| NMDA + this compound (1 nmol/eye) | ~60 | ~60 | |

| NMDA + this compound (10 nmol/eye) | ~95 | ~75 |

Values are approximate, based on graphical data from the cited source, and demonstrate a dose-dependent protective effect.

Experimental Protocols

This section provides an overview of the key methodologies used to evaluate the efficacy of this compound. These protocols are synthesized from multiple sources to provide a comprehensive guide for researchers.

NMDA-Induced Retinal Excitotoxicity Model in Rats

This in vivo model is the standard for studying excitotoxic retinal injury.

-

Animals: Adult male Sprague-Dawley rats are typically used. All procedures must be in accordance with institutional animal care and use committee guidelines.

-

Anesthesia: Animals are anesthetized with an appropriate anesthetic cocktail (e.g., ketamine/xylazine). Topical proparacaine is applied to the cornea.

-

Intravitreal Injection:

-

Using a 30-gauge needle, a puncture is made through the sclera approximately 1-2 mm posterior to the limbus.

-

A 10 µL Hamilton syringe with a 33-gauge needle is then inserted into the vitreous humor.

-

A total volume of 2-5 µL is injected slowly over 1-2 minutes to avoid a rapid increase in intraocular pressure.

-

The injection solution for the experimental group contains NMDA (e.g., 20-160 nmol) and this compound at the desired concentration. Control groups receive vehicle or NMDA alone.

-

-

Post-Procedure Care: A topical antibiotic ointment is applied to the eye to prevent infection. Animals are monitored during recovery from anesthesia.

-

Endpoint Analysis: Retinal tissue is typically harvested 7 to 14 days post-injection for histological analysis.

Experimental Workflow Diagram

Caption: Workflow for the in vivo retinal excitotoxicity model.

Retinal Histology and Morphometric Analysis

-

Tissue Fixation: Following enucleation, the eyes are fixed in a solution such as 4% paraformaldehyde or Davidson's solution for at least 24 hours.

-

Processing and Embedding: The fixed tissues are dehydrated through a graded series of ethanol, cleared with xylene, and embedded in paraffin wax.

-

Sectioning: 4-5 µm thick sections are cut using a microtome, ensuring the optic nerve head is included in the plane of sectioning.

-

Staining: Sections are deparaffinized, rehydrated, and stained with Hematoxylin and Eosin (H&E) to visualize retinal morphology.

-

Microscopy and Analysis:

-

Images are captured using a light microscope equipped with a digital camera.

-

GCL Cell Count: The number of nuclei in the ganglion cell layer (GCL) is counted over a defined length (e.g., 100 µm) at a set distance from the optic nerve head. The average of multiple sections is taken.

-

IPL Thickness: The thickness of the inner plexiform layer (IPL) is measured from the inner border of the inner nuclear layer to the outer border of the GCL.

-

Software such as ImageJ or Stereo Investigator can be used for precise and unbiased measurements.

-

Radioligand Binding Assay for NMDA Receptor

This assay determines the binding affinity of this compound to the NMDA receptor.

-

Membrane Preparation:

-

Rat cerebral cortex is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl).

-

The homogenate is centrifuged to pellet the membranes. The pellet is washed and re-centrifuged.

-

The final pellet is resuspended in the assay buffer, and protein concentration is determined (e.g., via Bradford assay).

-

-

Competitive Binding Assay:

-

Membrane preparations are incubated in 96-well plates.

-

A fixed concentration of a radiolabeled ligand specific for the ifenprodil site (e.g., [³H]ifenprodil) is added to each well.

-

Increasing concentrations of unlabeled this compound (the competitor) are added to displace the radioligand.

-

Control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand) are included.

-

-

Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Radioactivity on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that displaces 50% of the radioligand) is calculated.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the effect of this compound on NMDA receptor currents in neurons.

-

Cell Preparation: Acutely dissociated neurons (e.g., from rat hippocampus) or cultured neurons are used.

-

Recording Setup:

-

Cells are placed in a recording chamber on an inverted microscope and continuously perfused with an external solution (e.g., artificial cerebrospinal fluid).

-

A glass micropipette (4-8 MΩ resistance) filled with an internal solution is used as the recording electrode.

-

-

Whole-Cell Configuration:

-

The micropipette is advanced to touch the cell membrane, and gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal".

-

A brief pulse of stronger suction ruptures the membrane patch, establishing the whole-cell configuration, which allows control of the membrane voltage and measurement of transmembrane currents.

-

-

Recording NMDA Currents:

-

The cell is voltage-clamped at a holding potential (e.g., -70 mV).

-

NMDA receptor-mediated currents are evoked by local application of NMDA and its co-agonist glycine. Other receptor currents (e.g., AMPA, GABA) are blocked pharmacologically.

-

After establishing a stable baseline current, this compound is applied via the perfusion system at various concentrations.

-

-

Data Analysis: The reduction in the amplitude of the NMDA-evoked current by this compound is measured to determine its inhibitory effect and calculate the IC₅₀.

Conclusion and Future Directions

The evidence strongly indicates that this compound confers significant neuroprotection against excitotoxicity-mediated retinal degeneration through the targeted antagonism of the NR2B-containing NMDA receptor. Its efficacy in preclinical models, coupled with a well-defined mechanism of action, positions this compound as a promising therapeutic candidate for a range of retinal diseases where excitotoxicity is a contributing factor.

Future research should focus on:

-

Evaluating the efficacy of this compound in chronic models of retinal degeneration, such as experimental glaucoma.

-

Investigating the pharmacokinetics and optimal delivery routes for achieving therapeutic concentrations in the retina.

-

Conducting safety and toxicology studies to pave the way for potential clinical trials.

The continued exploration of this compound and similar NMDA receptor modulators holds considerable promise for the development of novel, disease-modifying treatments for blinding retinal conditions.

References

Pharmacological Profile of Sepimostat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepimostat, also known as FUT-187, is a synthetic, orally active serine protease inhibitor.[1] It is structurally related to nafamostat, another potent serine protease inhibitor. While primarily developed for its anti-pancreatitis properties, emerging research has unveiled a broader pharmacological profile for this compound, including significant off-target effects on ion channels, which contribute to its neuroprotective properties.[2][3] This technical guide provides a comprehensive overview of the currently available pharmacological data on this compound, with a focus on its mechanism of action, quantitative inhibitory data, and relevant experimental methodologies.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of serine proteases, which are a broad family of enzymes involved in various physiological and pathological processes, including digestion, blood coagulation, and inflammation.[4] In preclinical models of pancreatitis, this compound has demonstrated efficacy in reducing pancreatic injury, suggesting its ability to inhibit digestive and inflammatory proteases in vivo.[1]

In addition to its effects on serine proteases, this compound has been identified as a potent inhibitor of N-methyl-D-aspartate (NMDA) receptors and Acid-Sensing Ion Channels (ASICs). This dual inhibitory action on ion channels likely underlies its observed neuroprotective effects.

Serine Protease Inhibition

NMDA Receptor Inhibition

This compound inhibits native NMDA receptors in rat hippocampal CA1 pyramidal neurons. Its mechanism of inhibition is complex, involving both voltage-dependent and voltage-independent components, which suggests the presence of both a shallow and a deep binding site on the receptor. The inhibition is non-competitive and demonstrates a "foot-in-the-door" open channel block mechanism.

Acid-Sensing Ion Channel (ASIC) Inhibition

Details regarding the specific mechanism of ASIC inhibition by this compound are less characterized in the available literature. However, its structural similarity to other known ASIC inhibitors suggests it may also act as a channel blocker.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the inhibitory activity of this compound.

Table 1: In Vitro Inhibition of Ion Channels by this compound

| Target | Test System | Key Parameters | Value | Reference(s) |

| Native NMDA Receptors | Rat Hippocampal CA1 Pyramidal Neurons | IC50 (at -80 mV holding voltage) | 3.5 ± 0.3 µM | |

| Native NMDA Receptors | Rat Hippocampal CA1 Pyramidal Neurons | IC50 (at -30 mV, in presence of 1 mM Mg2+) | 3.6 ± 1.1 µM |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Model | Species | Dosing | Key Findings | Reference(s) |

| Cerulein-induced acute pancreatitis | Rat | 30 to 300 mg/kg (oral pretreatment) | Inhibition of increased serum amylase and lipase, reduction of pancreatic edema and inflammation. | |

| Caerulein plus ethanol-induced acute pancreatic injury | Rat | 10 and 30 mg/kg (oral) | Prevention of increased plasma amylase and lipase activities, and suppression of histological changes. | |

| NMDA-induced retinal degeneration | Rat | Intravitreal injection | Protection of the retina against excitotoxic degeneration. |

Pharmacokinetics and Pharmacodynamics

Comprehensive pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound are not extensively published. However, it is described as an orally active derivative of nafamostat, and preclinical studies have utilized oral administration in rats, demonstrating its systemic availability via this route. One study noted that the development of this compound was discontinued for unknown reasons.

Pharmacodynamic studies in animal models of pancreatitis have shown a dose-dependent reduction in disease severity following oral administration of this compound.

Experimental Protocols

In Vitro NMDA Receptor Inhibition Assay (Patch-Clamp Electrophysiology)

A detailed, step-by-step protocol for this specific experiment with this compound is not publicly available. However, based on the cited literature, a general methodology can be outlined:

-

Cell Preparation: Isolation of hippocampal CA1 pyramidal neurons from rats.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on the isolated neurons.

-

NMDA Receptor Activation: NMDA receptors are activated by the application of NMDA and a co-agonist like glycine.

-

This compound Application: this compound is applied at various concentrations to the bath solution.

-

Data Acquisition and Analysis: The inhibitory effect of this compound on NMDA-induced currents is measured at different holding potentials (e.g., -80 mV and -30 mV). The concentration-response data are then fitted to a Hill equation to determine the IC50 value.

In Vitro Serine Protease Inhibition Assay (General Protocol)

Specific protocols for testing this compound against individual serine proteases have not been found. A general fluorometric or colorimetric assay for serine protease inhibition would typically involve the following steps:

-

Reagent Preparation: Prepare a buffer solution, the specific serine protease (e.g., trypsin), a fluorogenic or chromogenic substrate for the protease, and the inhibitor (this compound) at various concentrations.

-

Enzyme-Inhibitor Incubation: The serine protease is pre-incubated with different concentrations of this compound for a defined period to allow for binding.

-

Substrate Addition: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.

-

Signal Detection: The fluorescence or absorbance is measured over time using a plate reader. The rate of substrate cleavage is proportional to the enzyme activity.

-

Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the data are used to determine the IC50 value.

Visualizations

Signaling Pathway of this compound's Neuroprotective Effect

Caption: Proposed mechanism of this compound-mediated neuroprotection.

Experimental Workflow for In Vitro Inhibition Assay

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion

This compound is a serine protease inhibitor with a multifaceted pharmacological profile. While its efficacy in preclinical models of pancreatitis is established, its off-target activities as an inhibitor of NMDA receptors and ASICs have garnered significant interest for their neuroprotective potential. Further research is warranted to fully elucidate its inhibitory profile against a broader range of serine proteases and to understand its pharmacokinetic and pharmacodynamic properties in more detail. The discontinuation of its clinical development, for reasons that are not publicly known, suggests that there may be additional, uncharacterized aspects of its pharmacological or toxicological profile. Nevertheless, the available data indicate that this compound could serve as a valuable pharmacological tool for studying the roles of serine proteases and specific ion channels in various disease states.

References

- 1. Effect of the oral administration of this compound mesilate on cerulein induced acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Nafamostat and this compound identified as novel neuroprotective agents via NR2B N-methyl-D-aspartate receptor antagonism using a rat retinal excitotoxicity model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are Serine protease inhibitors and how do they work? [synapse.patsnap.com]

Sepimostat's Interaction with the NR2B Subunit of the NMDA Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sepimostat, a synthetic serine protease inhibitor, has garnered attention for its neuroprotective capabilities. Emerging evidence indicates that a primary mechanism underlying this neuroprotection is its antagonistic interaction with the N-methyl-D-aspartate (NMDA) receptor, specifically at the NR2B subunit. This technical guide provides a comprehensive overview of the molecular interaction between this compound and the NR2B subunit. It synthesizes quantitative binding and inhibition data, details the experimental protocols used for these assessments, and illustrates the key signaling pathways implicated in its mechanism of action. This document is intended to serve as a detailed resource for researchers and professionals in the field of neuroscience and drug development.

Introduction to this compound and the NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory.[1] However, its overactivation leads to excessive calcium (Ca2+) influx, triggering a cascade of neurotoxic events known as excitotoxicity, which is a key pathological feature in stroke, traumatic brain injury, and neurodegenerative diseases.[2][3]

NMDA receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[2] The GluN2 subunit has four subtypes (A-D), with the NR2B (GluN2B) subunit being of particular interest. NR2B-containing receptors are often located extrasynaptically and are strongly linked to pro-death signaling pathways.[4] Consequently, selective antagonists of the NR2B subunit are being investigated as potential neuroprotective therapeutics with a potentially better side-effect profile than non-selective NMDA receptor blockers.

This compound has been identified as a neuroprotective agent that likely exerts its effects through antagonism of the NR2B subunit. It has been shown to inhibit NMDA-induced cell death and protect against excitotoxic retinal degeneration. This guide delves into the specifics of this interaction.

Mechanism of this compound Interaction with the NMDA Receptor

The inhibitory action of this compound on NMDA receptors is complex, involving a dual-component mechanism that suggests interaction at two distinct sites on the receptor complex.

-

Voltage-Dependent Open Channel Block: At hyperpolarized membrane potentials (e.g., -80 mV), this compound acts as a "foot-in-the-door" open channel blocker. This suggests it enters and physically occludes the ion channel pore when the channel is in its open state, a mechanism that is dependent on the membrane voltage. This interaction is thought to occur at a "deep" binding site within the channel's electric field.

-

Voltage-Independent Inhibition: this compound also exhibits a voltage-independent component of inhibition, which is attributed to binding at a "shallow" site. This mode of inhibition is non-competitive with respect to the agonist (NMDA).

-

NR2B Subunit Specificity: The neuroprotective effects of this compound are hypothesized to stem from its specific interaction with NR2B-containing NMDA receptors. This is strongly supported by evidence that this compound inhibits the binding of [3H]ifenprodil, a well-characterized NR2B-selective antagonist. This indicates that this compound binds to the ifenprodil-binding site located on the N-terminal domain (NTD) of the NR2B subunit.

Quantitative Data on this compound-NR2B Interaction

The following table summarizes the available quantitative data describing the interaction of this compound with the NMDA receptor. These values have been determined through electrophysiological and radioligand binding assays.

| Parameter | Value | Species / Tissue | Assay Type | Reference(s) |

| IC₅₀ (NMDA Receptor Current Inhibition) | 3.5 ± 0.3 µM | Rat Hippocampal CA1 Neurons | Patch-Clamp (-80 mV holding voltage) | |

| IC₅₀ ([³H]ifenprodil Binding Inhibition) | 29.8 µM | Rat Brain Membranes | Radioligand Binding Assay | |

| Kᵢ (Ifenprodil Binding Site) | 27.7 µM | Rat Brain Membranes | Radioligand Binding Assay |

Experimental Protocols

The characterization of this compound's interaction with the NR2B subunit relies on two primary experimental techniques: patch-clamp electrophysiology and radioligand binding assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through NMDA receptors in individual neurons and assess the inhibitory effect of this compound.

-

Objective: To determine the IC₅₀ and voltage dependency of this compound-mediated inhibition of NMDA receptor currents.

-

Preparation: Acute brain slices are prepared from rat hippocampus, or cultured hippocampal neurons are used.

-

Solutions:

-

External Solution (aCSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose, saturated with 95% O₂/5% CO₂. For NMDA receptor current isolation, it is supplemented with glycine (e.g., 10-100 µM) as a co-agonist, and blockers for other channels (e.g., tetrodotoxin for Na⁺ channels, bicuculline for GABA-A receptors).

-

Internal (Pipette) Solution: Typically contains (in mM): 130 CsCl (or Cs-Gluconate), 10 HEPES, 10 BAPTA (a calcium chelator), with pH adjusted to ~7.2 with CsOH and osmolarity adjusted to ~280 mOsm.

-

-

Procedure:

-

A glass micropipette filled with internal solution is used to form a high-resistance "gigaohm" seal with the membrane of a neuron.

-

The membrane patch is ruptured to achieve the "whole-cell" configuration, allowing control of the membrane voltage (voltage-clamp) and measurement of transmembrane currents.

-

The neuron is held at various holding potentials (e.g., -80 mV to +30 mV) to assess voltage dependency.

-

NMDA receptor currents are evoked by applying NMDA (e.g., 30-100 µM) and glycine.

-

This compound is applied at varying concentrations to the external solution, and the reduction in the NMDA-evoked current is measured to determine the IC₅₀.

-

Radioligand Binding Assay

This biochemical assay is used to determine this compound's affinity for the ifenprodil binding site on the NR2B subunit.

-

Objective: To determine the IC₅₀ and Kᵢ of this compound for the inhibition of [³H]ifenprodil binding.

-

Preparation: Crude membrane fractions are prepared from whole rat brain tissue by homogenization and centrifugation.

-

Solutions:

-

Binding Buffer: Typically a HEPES-based buffer (e.g., 30 mM HEPES, 110 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgCl₂).

-

-

Procedure:

-

Rat brain membrane homogenates are incubated with a fixed concentration of [³H]ifenprodil (the radioligand).

-

Parallel incubations are performed with increasing concentrations of unlabeled this compound (the competitor).

-

Total Binding: Measured in the absence of any competitor.

-

Non-specific Binding: Measured in the presence of a high concentration of a known NR2B antagonist (e.g., 100 µM CP-101,606) to saturate all specific binding sites.

-

After incubation, the membranes are rapidly filtered and washed to separate bound from free radioligand.

-

The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Specific binding is calculated (Total - Non-specific), and the data are analyzed to determine the concentration of this compound that inhibits 50% of the specific [³H]ifenprodil binding (IC₅₀).

-

Downstream Signaling Pathways Affected by this compound

By selectively antagonizing NR2B-containing NMDA receptors, this compound is positioned to inhibit downstream signaling cascades associated with excitotoxicity and cell death. Activation of extrasynaptic NR2B receptors is a key trigger for neurodestructive pathways.

-

Inhibition of Ca²⁺ Overload: The primary event in excitotoxicity is excessive Ca²⁺ influx through the NMDA receptor channel. By blocking the channel, this compound directly mitigates this Ca²⁺ overload.

-

Prevention of Calpain Activation: Elevated intracellular Ca²⁺ activates proteases like calpain. Calpain can cleave the NR2B subunit itself, potentially creating a constitutively active receptor fragment, further exacerbating excitotoxicity. This compound's action would prevent this initial trigger.

-

Modulation of Kinase/Phosphatase Pathways:

-

ERK Pathway: Extrasynaptic NR2B activation is known to inactivate the pro-survival Extracellular signal-Regulated Kinase (ERK) pathway. By blocking NR2B, this compound may prevent ERK inactivation, thus promoting cell survival.

-

Akt Pathway: Synaptic NMDA receptor activity can activate the pro-survival PI3K-Akt signaling cascade. While the direct effect of this compound on this is not fully elucidated, by selectively targeting the pro-death NR2B pathway, it may shift the balance towards pro-survival signaling.

-

-

Disruption of the NR2B-PSD95-nNOS Complex: The C-terminus of the NR2B subunit binds to the scaffolding protein PSD-95, which in turn couples the receptor to neuronal nitric oxide synthase (nNOS). This complex is a major conduit for excitotoxic signaling. While this compound binds to the N-terminal domain, its allosteric inhibition of receptor function prevents the Ca²⁺ influx required to activate nNOS, thereby disrupting this key death-signaling pathway.

Conclusion

This compound presents a promising profile as a neuroprotective agent through its targeted interaction with the NR2B subunit of the NMDA receptor. Its dual mechanism of voltage-dependent channel block and voltage-independent allosteric inhibition at the ifenprodil binding site effectively curtails the excitotoxic signaling cascades initiated by receptor overactivation. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for further research and development of this compound and other NR2B-selective antagonists as potential therapeutics for neurological disorders characterized by excitotoxicity. Future investigations should aim to further delineate the downstream signaling consequences of this compound's action and its efficacy in various preclinical models of CNS diseases.

References

- 1. Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting NMDA receptors in stroke: new hope in neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Promising targets of cell death signaling of NR2B receptor subunit in stroke pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Investigating Sepimostat's Effects on Hippocampal Neurons via Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepimostat, a serine protease inhibitor, has demonstrated neuroprotective properties, positioning it as a compound of interest in the study of neurological disorders.[1][2] Its mechanism of action has been linked to the modulation of N-methyl-D-aspartate (NMDA) receptors, key players in synaptic plasticity and excitotoxicity in the central nervous system.[1][2][3] This document provides a detailed protocol for utilizing the whole-cell patch clamp technique to investigate the effects of this compound on the electrophysiological properties of hippocampal neurons. The hippocampus is a critical brain region for learning and memory, and its neurons are frequently used in studies of synaptic function and pharmacology.

Quantitative Data Summary

The following table summarizes the quantitative data available on the inhibitory effects of this compound on ion channels in neurons. This data is crucial for dose-response study design.

| Parameter | Value | Cell Type | Experimental Conditions | Source |

| NMDA Receptor Inhibition | ||||

| IC50 | 3.5 ± 0.3 µM | Rat Hippocampal CA1 Pyramidal Neurons | -80 mV holding voltage | |

| Inhibition at +30 mV | 25 ± 4% (at 3 mM NMDA) | Rat Hippocampal CA1 Pyramidal Neurons | High NMDA concentration | |

| Inhibition at -30 mV | 20 ± 5% (at high NMDA) | Rat Hippocampal CA1 Pyramidal Neurons | High NMDA concentration | |

| Acid-Sensing Ion Channel (ASIC) Inhibition | ||||

| IC50 | 2.4 ± 0.3 μM | Rat Striatal Interneurons | pH 6.5-induced currents, -80 mV holding voltage |

Experimental Protocols

This section outlines the detailed methodology for performing whole-cell patch clamp recordings on hippocampal neurons to study the effects of this compound. The protocol is adapted from established methods for recording from cultured hippocampal neurons and brain slices.

I. Preparation of Solutions

a. Artificial Cerebrospinal Fluid (aCSF)

-

Composition: 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose.

-

Preparation: Dissolve all components in ultrapure water. Bubble with 95% O2 / 5% CO2 for at least 30 minutes before use to maintain pH at 7.3-7.4.

b. Intracellular Solution (for recording NMDA receptor currents)

-

Composition: 150 mM CsCl, 10 mM EGTA, 5 mM HEPES, 10 mM NaCl, 4.5 mM ATP-Mg, and 0.1 mM GTP.

-

Preparation: Dissolve all components in ultrapure water. Adjust pH to 7.3-7.4 with KOH. Osmolarity should be adjusted to be slightly lower than the aCSF (around 280 mOsm).

c. This compound Stock Solution

-

Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent (e.g., water or DMSO, check solubility data). Store at -20°C.

-

Working Solutions: Dilute the stock solution in aCSF to the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM) on the day of the experiment.

II. Hippocampal Neuron Preparation (Choice of two methods)

a. Cultured Hippocampal Neurons

-

Isolate hippocampi from embryonic day 18 (E18) rat or mouse pups.

-

Dissociate the tissue enzymatically (e.g., with trypsin) and mechanically.

-

Plate the dissociated cells onto poly-L-lysine coated coverslips in a culture medium such as Neurobasal medium supplemented with B27.

-

Maintain the cultures in a humidified incubator at 37°C and 5% CO2.

-

Recordings can be performed on mature neurons, typically after 14-21 days in vitro.

b. Acute Hippocampal Slices

-

Anesthetize an adult rat or mouse and decapitate.

-

Rapidly remove the brain and place it in ice-cold, oxygenated sucrose-based aCSF.

-

Cut 300 µm thick transverse hippocampal slices using a vibratome.

-

Transfer slices to a holding chamber with oxygenated aCSF at 35°C for 30 minutes, then maintain at room temperature until recording.

III. Whole-Cell Patch Clamp Recording

-

Transfer a coverslip with cultured neurons or a hippocampal slice to the recording chamber on the microscope stage.

-

Continuously perfuse the chamber with oxygenated aCSF at a flow rate of 1-2 ml/min.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

-

Position the pipette above a healthy-looking pyramidal neuron under visual guidance (e.g., IR-DIC microscopy).

-

Apply positive pressure to the pipette and approach the cell.

-

Upon dimple formation on the cell membrane, release the positive pressure and apply gentle suction to form a Giga-ohm seal (>1 GΩ).

-

Rupture the cell membrane with a brief pulse of negative pressure to achieve the whole-cell configuration.

-

Switch to voltage-clamp mode and hold the neuron at -70 mV.

-

To isolate NMDA receptor-mediated currents, add antagonists for AMPA/kainate receptors (e.g., CNQX) and GABAA receptors (e.g., picrotoxin) to the aCSF.

-

Apply NMDA (e.g., 100 µM) and its co-agonist glycine (e.g., 10 µM) to the perfusion solution to evoke NMDA currents.

-

After obtaining a stable baseline recording of NMDA-evoked currents, apply different concentrations of this compound via the perfusion system.

-

Record the changes in the amplitude and kinetics of the NMDA currents in the presence of this compound.

-

To study voltage-dependence, repeat the recordings at different holding potentials (e.g., from -80 mV to +40 mV).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound on NMDA receptors and the general experimental workflow for the patch clamp protocol.

Caption: Proposed mechanism of this compound action on NMDA receptors.

Caption: Experimental workflow for this compound patch clamp protocol.

References

- 1. Nafamostat and this compound identified as novel neuroprotective agents via NR2B N-methyl-D-aspartate receptor antagonism using a rat retinal excitotoxicity model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of NMDA Receptor Inhibition by this compound-Comparison with Nafamostat and Diarylamidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of NMDA Receptor Inhibition by this compound—Comparison with Nafamostat and Diarylamidine Compounds [mdpi.com]

Application Notes and Protocols: Sepimostat as a Neuroprotective Agent in an In Vivo Model of Retinal Degeneration

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing Sepimostat in a preclinical in vivo model of excitotoxicity-induced retinal degeneration. The information is intended to guide researchers in pharmacology, neuroscience, and ophthalmology in the study of neuroprotective strategies for retinal diseases.

Introduction

Retinal degenerative diseases, such as glaucoma and diabetic retinopathy, are leading causes of irreversible blindness worldwide. A key pathological mechanism implicated in the death of retinal neurons is excitotoxicity, which is primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors. This compound, an orally active derivative of the serine protease inhibitor Nafamostat, has emerged as a potent neuroprotective agent. Notably, its protective effects in the retina are independent of its anticoagulant properties and are instead attributed to its antagonistic action on the NR2B subunit of the NMDA receptor[1][2]. This document outlines the application of this compound in a well-established rat model of NMDA-induced retinal degeneration.

Mechanism of Action

This compound exerts its neuroprotective effects by selectively targeting the NR2B subunit of the NMDA receptor. It acts as an antagonist at the ifenprodil-binding site, thereby inhibiting the excessive influx of calcium ions that triggers the excitotoxic cascade leading to neuronal apoptosis[1][2][3]. This targeted action makes this compound a promising candidate for therapeutic intervention in retinal diseases where excitotoxicity is a key contributor to neuronal cell death.

Signaling Pathway

The neuroprotective effect of this compound is achieved by blocking the excitotoxic signaling cascade initiated by excessive NMDA receptor activation.

Figure 1: Signaling pathway of this compound's neuroprotective action.

Quantitative Data Summary

The neuroprotective effects of this compound have been quantified in a rat model of NMDA-induced retinal degeneration. The data below is summarized from studies where retinal damage was induced by an intravitreal injection of 20 nmol/eye NMDA, and the protective effects of co-injected this compound were assessed after two weeks.

| Treatment Group | Ganglion Cell Layer (GCL) Cell Count (cells/mm) | Inner Plexiform Layer (IPL) Thickness (µm) |

| Vehicle Control | ~50 | ~80 |

| NMDA (20 nmol/eye) | ~20 | ~40 |

| NMDA + this compound (1 nmol/eye) | ~30 | ~55 |

| NMDA + this compound (10 nmol/eye) | ~50 | ~80 |

| NMDA + this compound (100 nmol/eye) | ~50 | ~80 |

Data are approximated based on graphical representations in the cited literature and are intended for illustrative purposes.

Experimental Protocols

In Vivo Model of NMDA-Induced Retinal Degeneration

This protocol describes the induction of excitotoxic retinal injury in rats and the assessment of the neuroprotective effects of this compound.

Materials:

-

Male Sprague Dawley rats (150-300 g)

-

Anesthetic: 3% Halothane for induction, 1% for maintenance in 70% N₂O and 30% O₂

-

N-methyl-D-aspartate (NMDA) solution

-

This compound solution

-

Vehicle solution (e.g., sterile saline)

-

32-gauge Hamilton syringe

-

Topical proparacaine hydrochloride (0.5%)

-

Tropicamide (0.5%) and phenylephrine (0.5%) for pupil dilation

-

Ophthalmic antibiotic ointment

-

Microscope for intravitreal injections

-

Tissue fixation and processing reagents (e.g., paraformaldehyde, ethanol series, paraffin)

-

Microtome

-

Histological stains (e.g., Hematoxylin and Eosin)

-

Microscope with imaging software for morphometric analysis

Procedure:

-

Animal Preparation:

-

Anesthetize the rats using halothane inhalation.

-

Apply a topical anesthetic (proparacaine hydrochloride) to the cornea.

-

Dilate the pupils with tropicamide and phenylephrine.

-